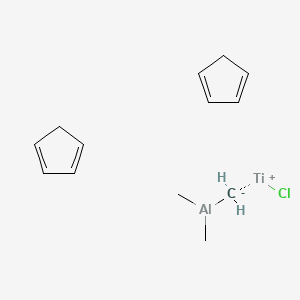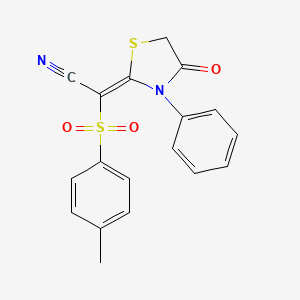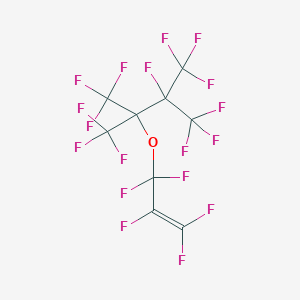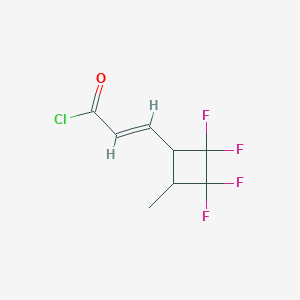
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is a complex organometallic compound that features a unique combination of titanium, aluminum, and cyclopentadienyl ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane typically involves the reaction of titanium tetrachloride with cyclopentadiene and dimethylaluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organometallic derivatives .
Applications De Recherche Scientifique
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metallodrugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane involves the interaction of its metal centers with various substrates. The titanium and aluminum centers can coordinate with different ligands, facilitating various catalytic processes. The cyclopentadienyl ligands play a crucial role in stabilizing the metal centers and enhancing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanocenes: Compounds containing titanium and cyclopentadienyl ligands.
Zirconocenes: Similar to titanocenes but with zirconium instead of titanium.
Ferrocene: Contains iron and cyclopentadienyl ligands.
Uniqueness
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is unique due to the presence of both titanium and aluminum centers, which provide a distinct combination of reactivity and stability. This makes it particularly useful in catalytic applications where both metals can synergistically enhance the overall catalytic performance .
Propriétés
Numéro CAS |
67719-69-1 |
|---|---|
Formule moléculaire |
C13H19AlClTi |
Poids moléculaire |
285.59 g/mol |
Nom IUPAC |
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane |
InChI |
InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q2*-1;;;-1;;;+4/p-1 |
Clé InChI |
JJNHBFYGCSOONU-UHFFFAOYSA-M |
SMILES |
C[Al](C)[CH2-].C1C=CC=C1.C1C=CC=C1.Cl[Ti+] |
SMILES canonique |
[CH3-].C[Al]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)







